molecular formula C24H15N3O3 B1680805 SB 218078 CAS No. 135897-06-2

SB 218078

カタログ番号: B1680805
CAS番号: 135897-06-2
分子量: 393.4 g/mol
InChIキー: OTPNDVKVEAIXTI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SB218078は、強力で選択的なATP競合型細胞透過性チェックポイントキナーゼ1(CHK1)阻害剤です。 CDC25Cのリン酸化を阻害する能力で知られており、IC50は15ナノモルです。 この化合物は、Cdc2とプロテインキナーゼCの阻害においては、それぞれIC50値が250ナノモルと1000ナノモルと、それほど強力ではありません .

科学的研究の応用

SB218078 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is widely used as a research tool to study the role of CHK1 in cell cycle regulation and DNA damage response. The compound has been shown to potentiate the cytotoxicity of DNA-damaging drugs, enhancing the efficacy of certain chemotherapeutics .

In biology and medicine, SB218078 is used to investigate the mechanisms of cell cycle arrest and apoptosis in cancer cells. It has been employed in studies to understand the structural basis of CHK1 inhibition and to develop new therapeutic strategies for cancer treatment .

作用機序

SB218078は、CHK1のATP結合ポケットに結合することでその効果を発揮し、タンパク質のコンフォメーションをわずかにしか変化させません。 この結合は、CDC25Cのリン酸化を阻害し、細胞周期停止とアポトーシスを引き起こします。 この化合物の他のプロテインキナーゼに対するCHK1に対する選択性は、ATP結合ポケットとの高い構造的相補性によるものです .

類似の化合物との比較

類似の化合物:
  • UCN-01 (7-ヒドロキシスタウロスポリン)
  • スタウロスポリン
  • CHIR-124
  • ラバセプチブ
  • プレクサセプチブ二塩酸塩

独自性: SB218078は、CHK1に対する高い選択性と、DNA損傷によって引き起こされるG2期細胞周期停止を無効にする能力において、ユニークです。 他の類似の化合物とは異なり、SB218078はCHK1のATP結合ポケットと特定の構造的相補性があり、強力で選択的な阻害剤となっています .

準備方法

合成経路と反応条件: SB218078の合成には、インドロカルバゾール誘導体の調製が含まれます。 母液の調製方法では、化合物2ミリグラムをジメチルスルホキシド50マイクロリットルに溶解し、母液濃度を40ミリグラム/ミリリットルにする方法が用いられます .

工業的生産方法: SB218078の工業的生産方法は広く文書化されていませんが、この化合物は通常、科学的研究のために研究室で合成されます。 合成には、インドロカルバゾールコアの形成と、所望の阻害特性を得るためのその後の官能基化を含む、複数のステップが必要です。

化学反応の分析

反応の種類: SB218078は主にリン酸化阻害反応を起こします。 それは、CHK1によるCDC25Cのリン酸化を阻害し、細胞周期停止とアポトーシスを引き起こします。 この化合物は、γ線照射やトポイソメラーゼI阻害によって引き起こされるG2期細胞周期停止を無効にする反応にも関与しています .

一般的な試薬と条件: SB218078を含む反応で一般的に使用される試薬には、溶解のためのジメチルスルホキシドや、in vitro研究用のHeLaやHT-29などのさまざまな細胞株が含まれます。 この化合物は、特定の実験条件に応じて、通常は2.5から625マイクロモルの濃度で使用されます .

生成される主要な生成物: SB218078を含む反応から生成される主要な生成物は、一般的にCHK1活性の阻害に関連しており、DNA損傷の細胞毒性の増加と癌細胞のアポトーシスの誘導につながります .

科学研究への応用

SB218078は、化学、生物学、医学、産業の分野において、いくつかの科学研究への応用があります。 それは、細胞周期調節とDNA損傷応答におけるCHK1の役割を研究するための研究ツールとして広く使用されています。 この化合物は、DNA損傷薬の細胞毒性を増強し、特定の化学療法薬の有効性を高めることが示されています .

生物学と医学において、SB218078は、癌細胞における細胞周期停止とアポトーシスのメカニズムを調査するために使用されます。 それは、CHK1阻害の構造的基礎を理解し、癌治療のための新しい治療戦略を開発するための研究に使用されています .

類似化合物との比較

Similar Compounds:

  • UCN-01 (7-hydroxystaurosporine)
  • Staurosporine
  • CHIR-124
  • Rabusertib
  • Prexasertib dihydrochloride

Uniqueness: SB218078 is unique in its high selectivity for CHK1 and its ability to abrogate G2 cell cycle arrest caused by DNA damage. Unlike other similar compounds, SB218078 has a specific structural complementarity with the ATP-binding pocket of CHK1, making it a potent and selective inhibitor .

特性

IUPAC Name

28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O3/c28-23-19-17-11-5-1-3-7-13(11)26-15-9-10-16(30-15)27-14-8-4-2-6-12(14)18(22(27)21(17)26)20(19)24(29)25-23/h1-8,15-16H,9-10H2,(H,25,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPNDVKVEAIXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C1O2)C7=C53)C(=O)NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392024
Record name SB 218078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135897-06-2
Record name SB 218078
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135897062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-218078
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17051
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SB 218078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-218078
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6U3J3UP11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione
Reactant of Route 2
28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione
Reactant of Route 3
28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione
Reactant of Route 4
28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione
Reactant of Route 5
28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione
Reactant of Route 6
28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione
Customer
Q & A

Q1: What is the primary target of SB 218078 and what are the downstream effects of this interaction?

A1: this compound is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). [, ] Chk1 plays a crucial role in the DNA damage response pathway, particularly in initiating G2/M cell cycle arrest to allow for DNA repair. [] Inhibition of Chk1 by this compound disrupts this checkpoint, forcing cells with damaged DNA to progress into mitosis prematurely, ultimately leading to cell death. [, ] This mechanism has been shown to enhance the cytotoxicity of DNA-damaging agents like topoisomerase I inhibitors. []

Q2: How does this compound interact with Chk1 at a structural level?

A2: this compound binds to the ATP-binding pocket of the Chk1 kinase domain. [, ] This binding involves hydrophobic interactions and hydrogen bonding with minimal conformational changes to the Chk1 protein structure. [, ] Interestingly, a comparative analysis with staurosporine and another analog, SB-218078, revealed that the selectivity of this compound for Chk1 over other kinases likely stems from specific interactions between the compound and the ATP-binding pocket. [, ]

Q3: Has this compound shown potential in specific cancer types?

A3: Research suggests this compound could potentially enhance the efficacy of existing chemotherapies in several cancers. For instance, in pancreatic cancer models, this compound demonstrated a synergistic effect when combined with gemcitabine and nab-paclitaxel, enhancing the sensitivity of pancreatic cancer cells to these treatments. [] Similarly, in small cell lung cancer models, this compound displayed potent antitumor activity both as a single agent and in combination with the anthracycline derivative, amrubicin. []

Q4: Does the timing of this compound administration influence its efficacy?

A4: Yes, studies indicate that the sequence of administration significantly impacts this compound efficacy. When used in combination with cytarabine in leukemia cell lines, pre-treatment with this compound before cytarabine administration resulted in the most pronounced sensitization to cytarabine. [] Conversely, simultaneous addition or the addition of this compound after cytarabine yielded a less pronounced or even antagonistic effect in some cell lines. []

Q5: Are there any known instances where this compound has demonstrated antagonistic effects?

A5: While this compound exhibits synergistic potential with certain chemotherapeutic agents, antagonistic effects have also been observed. For instance, in lymphoma cell lines treated with doxorubicin, administering this compound before doxorubicin led to G1-S arrest and protection from apoptosis, resulting in additive or antagonistic interactions, particularly in cells with p53 mutations. [] Additionally, in some leukemia cell lines, the addition of this compound after cytarabine treatment resulted in an antagonistic effect, highlighting the importance of administration scheduling. []

Q6: What are the implications of this compound in understanding the role of Chk1 in normal physiological processes?

A6: Research utilizing this compound has provided insights into the role of Chk1 beyond cancer. In Hydra, a freshwater organism known for its regenerative abilities, treatment with this compound hindered head regeneration and the maintenance of head-specific structures. [] This finding suggests a potential role for Chk1 in regulating head regeneration and maintenance in Hydra, expanding our understanding of Chk1's function in developmental biology. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。